3-(Butylsulfanyl)-3-(4-chlorophenyl)-1-phenylpropan-1-one
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Overview
Description
3-(Butylsulfanyl)-3-(4-chlorophenyl)-1-phenylpropan-1-one is an organic compound that belongs to the class of ketones This compound features a butylsulfanyl group, a chlorophenyl group, and a phenyl group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylsulfanyl)-3-(4-chlorophenyl)-1-phenylpropan-1-one can be achieved through several synthetic routes. One common method involves the alkylation of 3-(4-chlorophenyl)-1-phenylpropan-1-one with butylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and automated systems may also be employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Butylsulfanyl)-3-(4-chlorophenyl)-1-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and ether.
Substitution: Sodium hydride, potassium carbonate, DMF, and THF.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Butylsulfanyl)-3-(4-chlorophenyl)-1-phenylpropan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The butylsulfanyl group can influence the compound’s lipophilicity and membrane permeability, while the chlorophenyl and phenyl groups can affect binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methylsulfanyl)-3-(4-chlorophenyl)-1-phenylpropan-1-one
- 3-(Ethylsulfanyl)-3-(4-chlorophenyl)-1-phenylpropan-1-one
- 3-(Propylsulfanyl)-3-(4-chlorophenyl)-1-phenylpropan-1-one
Uniqueness
3-(Butylsulfanyl)-3-(4-chlorophenyl)-1-phenylpropan-1-one is unique due to the presence of the butylsulfanyl group, which can impart distinct chemical and physical properties compared to its methyl, ethyl, and propyl analogs. These differences can influence the compound’s reactivity, solubility, and biological activity.
Properties
CAS No. |
706816-60-6 |
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Molecular Formula |
C19H21ClOS |
Molecular Weight |
332.9 g/mol |
IUPAC Name |
3-butylsulfanyl-3-(4-chlorophenyl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C19H21ClOS/c1-2-3-13-22-19(16-9-11-17(20)12-10-16)14-18(21)15-7-5-4-6-8-15/h4-12,19H,2-3,13-14H2,1H3 |
InChI Key |
QPXQNBRNGZZJOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC(CC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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